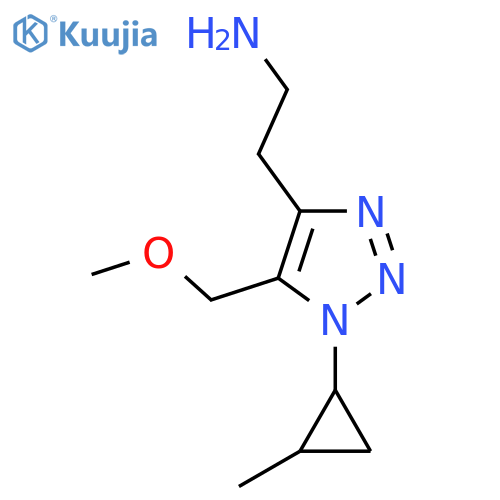

Cas no 2172543-71-2 (2-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylethan-1-amine)

2-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylethan-1-amine

- 2-[5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine

- 2172543-71-2

- EN300-1597924

-

- インチ: 1S/C10H18N4O/c1-7-5-9(7)14-10(6-15-2)8(3-4-11)12-13-14/h7,9H,3-6,11H2,1-2H3

- InChIKey: HJFICECBPDJOKX-UHFFFAOYSA-N

- ほほえんだ: O(C)CC1=C(CCN)N=NN1C1CC1C

計算された属性

- せいみつぶんしりょう: 210.14806121g/mol

- どういたいしつりょう: 210.14806121g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 66Ų

2-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1597924-0.1g |

2-[5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172543-71-2 | 0.1g |

$1711.0 | 2023-06-05 | ||

| Enamine | EN300-1597924-0.25g |

2-[5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172543-71-2 | 0.25g |

$1789.0 | 2023-06-05 | ||

| Enamine | EN300-1597924-0.5g |

2-[5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172543-71-2 | 0.5g |

$1866.0 | 2023-06-05 | ||

| Enamine | EN300-1597924-0.05g |

2-[5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172543-71-2 | 0.05g |

$1632.0 | 2023-06-05 | ||

| Enamine | EN300-1597924-2.5g |

2-[5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172543-71-2 | 2.5g |

$3809.0 | 2023-06-05 | ||

| Enamine | EN300-1597924-100mg |

2-[5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172543-71-2 | 100mg |

$1711.0 | 2023-09-23 | ||

| Enamine | EN300-1597924-10.0g |

2-[5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172543-71-2 | 10g |

$8357.0 | 2023-06-05 | ||

| Enamine | EN300-1597924-2500mg |

2-[5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172543-71-2 | 2500mg |

$3809.0 | 2023-09-23 | ||

| Enamine | EN300-1597924-250mg |

2-[5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172543-71-2 | 250mg |

$1789.0 | 2023-09-23 | ||

| Enamine | EN300-1597924-1.0g |

2-[5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172543-71-2 | 1g |

$1944.0 | 2023-06-05 |

2-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylethan-1-amine 関連文献

-

Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

2-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylethan-1-amineに関する追加情報

Introduction to 2-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylethan-1-amine (CAS No. 2172543-71-2)

The compound 2-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylethan-1-amine, identified by its CAS number 2172543-71-2, represents a significant advancement in the field of medicinal chemistry. This heterocyclic amine derivative has garnered attention due to its unique structural features and potential applications in therapeutic research. The molecular framework incorporates a triazole ring, a moiety well-documented for its biological activity, alongside a methylcyclopropyl group and an N-methoxymethylamino substituent, which collectively contribute to its distinctive chemical and pharmacological properties.

Recent studies have highlighted the importance of triazole derivatives in drug discovery, particularly for their role in modulating enzyme inhibition and receptor binding. The presence of the methylcyclopropyl group in this compound suggests enhanced metabolic stability and improved pharmacokinetic profiles, making it a promising candidate for further investigation. Additionally, the N-methoxymethylamino moiety introduces a protective group that can be selectively removed under specific conditions, facilitating the synthesis of more complex derivatives.

In the context of modern pharmaceutical research, this compound aligns with the growing trend toward designing molecules with multiple functional groups that can interact synergistically with biological targets. The triazole ring is known for its ability to participate in hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor affinity. Meanwhile, the methylcyclopropyl substituent can influence the compound’s solubility and membrane permeability, factors that are essential for oral bioavailability. These attributes make 2-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylethan-1-amine a valuable scaffold for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential in addressing unmet medical needs through innovative chemical design. The integration of the triazole core with other pharmacophoric elements has been shown to enhance binding affinity and selectivity. For instance, derivatives of this nature have demonstrated efficacy in preclinical models as inhibitors of kinases and other enzymes implicated in inflammatory and neoplastic diseases. The structural flexibility offered by the methylcyclopropyl group allows for fine-tuning of physicochemical properties, while the N-methoxymethylamino group provides a handle for further chemical manipulation.

Advances in computational chemistry have further accelerated the exploration of this compound’s potential. Molecular modeling studies indicate that it can adopt multiple conformations that optimize interactions with biological targets. These simulations have been instrumental in predicting binding modes and optimizing lead compounds before experimental validation. The combination of experimental techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry has provided comprehensive insights into its structure-property relationships.

The synthesis of 2-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylethan-1-amine involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex heterocycles. Key steps include cycloaddition reactions between azides and alkynes to form the triazole ring, followed by functionalization with the methylcyclopropyl group via cross-coupling reactions. The introduction of the N-methoxymethylamino group is typically achieved through reductive amination or nucleophilic substitution reactions.

From a pharmacological perspective, this compound exhibits intriguing biological activities that warrant further investigation. Initial assays have shown potential effects on pathways relevant to cardiovascular diseases, neurodegeneration, and infectious disorders. The ability of triazole derivatives to modulate protein-protein interactions has opened new avenues for therapeutic intervention. Moreover, the structural motifs present in this molecule suggest compatibility with existing drug candidates, enabling hybridization strategies that could lead to next-generation therapeutics.

The development of novel synthetic methodologies has been instrumental in facilitating access to this class of compounds. Catalytic processes such as transition-metal-catalyzed reactions have enabled efficient construction of complex frameworks under mild conditions. These advances not only improve yield but also reduce environmental impact by minimizing waste generation. Green chemistry principles are increasingly being applied to ensure sustainable production practices.

In conclusion,2-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylethan-1-amine (CAS No. 2172543-71-2) exemplifies the intersection of innovative molecular design and cutting-edge research methodologies. Its unique structural features position it as a promising candidate for further exploration in medicinal chemistry. As computational tools continue to refine our understanding of molecular interactions,triazole-based derivatives like this one will play an increasingly pivotal role in addressing complex diseases through targeted therapy.

2172543-71-2 (2-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylethan-1-amine) 関連製品

- 2228681-57-8(N-methyl-1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-amine)

- 331462-16-9((2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide)

- 2034301-10-3(2-methoxy-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide)

- 1251570-75-8(7-methyl-3-(thiomorpholine-4-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine)

- 71306-37-1(2-Chloro-6-isobutylpyridine)

- 1361654-19-4(3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl)

- 2092163-19-2(1,1,1-trifluoro-3-methyl-3-phenylbutan-2-amine)

- 2680811-89-4(3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

- 1115947-65-3(3,4-dimethyl-N-2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-ylbenzamide)

- 1261755-20-7(4'-Chloromethyl-2,4,5,3'-tetrachlorobiphenyl)